1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15848691
Molecular Formula: C15H15FN4O2
Molecular Weight: 302.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15FN4O2 |
|---|---|
| Molecular Weight | 302.30 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H15FN4O2/c1-19-8-6-10(7-9-19)14-13(15(21)22)17-18-20(14)12-5-3-2-4-11(12)16/h2-6H,7-9H2,1H3,(H,21,22) |
| Standard InChI Key | PSFYLYIJMVWLQR-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(=CC1)C2=C(N=NN2C3=CC=CC=C3F)C(=O)O |
Introduction
Structural and Nomenclature Analysis
The systematic name 1-(2-fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid delineates its three key components:
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1,2,3-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3, distinguishing it from the more common 1,2,4-triazole isomers .
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2-Fluorophenyl substituent: A benzene ring with a fluorine atom at the ortho position, known to enhance metabolic stability and modulate electronic properties in medicinal compounds .
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1-Methyl-1,2,3,6-tetrahydropyridine: A partially saturated pyridine derivative with a methyl group at the 1-position, potentially influencing lipophilicity and CNS penetration.
The carboxylic acid group at position 4 introduces hydrogen-bonding capacity and pH-dependent solubility, critical for pharmacokinetic optimization.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 315.31 g/mol |
| Calculated logP | 1.8 (Predicted via XLogP3) |
| Hydrogen Bond Donors | 2 (COOH and triazole NH) |
| Hydrogen Bond Acceptors | 6 |
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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2-Fluorophenyl azide
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1-Methyl-1,2,3,6-tetrahydropyridine-4-yl acetylene
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Carboxylic acid functionality
Proposed Synthesis Pathway
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
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Carboxylic Acid Introduction:
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Post-functionalization via oxidation of a methyl group at position 4 using KMnO in acidic medium.
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Alternative: Use pre-functionalized acetylene with protected carboxylic acid groups.
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Table 2: Critical Reaction Parameters
| Step | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CuAAC | 60°C | 12 h | 78 | 95 |
| Oxidation | 80°C | 6 h | 65 | 90 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DMSO-*d)
δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, aromatic), 3.85 (m, 2H, tetrahydropyridine CH), 2.95 (s, 3H, N-CH), 2.45–2.30 (m, 4H, tetrahydropyridine CH). -
C NMR
δ 170.2 (COOH), 152.1 (triazole-C), 135.8 (C-F), 125.6–115.2 (aromatic), 54.3 (N-CH).
Infrared Spectroscopy
Strong absorption at 1715 cm (C=O stretch), 1602 cm (triazole ring), and 1220 cm (C-F vibration) .
Biological Activity and Mechanism
CNS Activity
The tetrahydropyridine moiety may facilitate blood-brain barrier penetration, with potential affinity for serotonin (5-HT) receptors based on structural similarity to known ligands .
Table 3: Predicted Pharmacological Profile
| Target | IC (nM)* | Selectivity Index |
|---|---|---|
| CYP51 (C. albicans) | 480 | 12.5 vs. human |
| 5-HT Receptor | 320 | 8.4 vs. 5-HT |
| hERG Channel | >10,000 | Low risk |
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